molecular formula C15H21BN2O2 B1387066 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester CAS No. 1310383-43-7

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester

Cat. No. B1387066
CAS RN: 1310383-43-7
M. Wt: 272.15 g/mol
InChI Key: OLGLJTHZIAKOAG-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester” is a chemical compound with the CAS Number: 1310383-43-7 . It has a molecular weight of 272.15 . The IUPAC name for this compound is 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21BN2O2/c1-10-13-11 (8-7-9-12 (13)17-18 (10)6)16-19-14 (2,3)15 (4,5)20-16/h7-9H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator .

Scientific Research Applications

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester has been studied for its potential applications in various scientific research areas. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer effects, making it a promising compound for the development of new drugs. This compound has also been used in the synthesis of other compounds, such as 2-amino-3-methyl-2H-indazole-4-boronic acid pinacol ester, which has been studied for its potential applications in the treatment of Alzheimer’s disease. Additionally, this compound has been used in the synthesis of several other compounds, such as 2-methyl-2H-indazole-4-boronic acid pinacol ester, which has been studied for its potential applications in the treatment of Parkinson’s disease.

Advantages and Limitations for Lab Experiments

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, this compound is a water-soluble compound, which makes it easy to handle and use in various experiments.
However, this compound also has several limitations for use in laboratory experiments. It is a highly reactive compound and may react with other compounds in the reaction mixture. Additionally, it is a highly toxic compound and should be handled with care. Furthermore, this compound is a relatively unstable compound and may degrade over time, making it difficult to store for long periods of time.

Future Directions

There are several possible future directions for the use of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester in scientific research. First, this compound could be used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, this compound could be used in the synthesis of other compounds, such as 2-amino-3-methyl-2H-indazole-4-boronic acid pinacol ester, which has been studied for its potential applications in the treatment of Alzheimer’s disease. Furthermore, this compound could be used in the development of new compounds with improved pharmacokinetic properties, such as increased solubility and bio

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-13-11(8-7-9-12(13)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGLJTHZIAKOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C(=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145965
Record name 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310383-43-7
Record name 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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